![molecular formula C17H17NO5S B2512880 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 922557-47-9](/img/structure/B2512880.png)
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of benzo[d][1,3]dioxole derivatives . For instance, one method involves the reaction of piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol . Another method involves a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Scientific Research Applications
Synthesis of Novel Organo Selenium Compounds
This compound has been used in the synthesis of novel organo selenium compounds incorporating the benzo[d][1,3]dioxole subunit . These compounds have been characterized by various spectroscopic techniques and have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Antioxidant Properties
Organo selenium compounds, like the ones synthesized using this compound, have been found to act as antioxidants . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antitumor and Anti-infective Agents
These organo selenium compounds have also been explored for their antitumor and anti-infective properties . This could potentially lead to the development of new treatments for various types of cancer and infections.
Detection of Carcinogenic Lead
A study has reported the synthesis of a compound using benzo[d][1,3]dioxole carbaldehyde, which is structurally similar to the compound , for the detection of carcinogenic lead . This suggests that “Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate” could potentially be used in the development of sensors for detecting toxic heavy metals.
Anticancer Evaluation
The compound has been used in the synthesis of other compounds for anticancer evaluation . The data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .
Nonsteroidal Anti-inflammatory Drug (NSAID) Applications
Compounds with a benzo[d][1,3]dioxol-5-yl structure, similar to the compound , have been used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen . This suggests potential applications of “Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate” in the pharmaceutical industry, particularly in the development of NSAIDs.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation and pain .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s synthesis was carried out under dry and deoxygenated nitrogen atmosphere . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-9-10(2)24-16(15(9)17(20)21-3)18-14(19)7-11-4-5-12-13(6-11)23-8-22-12/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJKEYJWJINAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate |
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